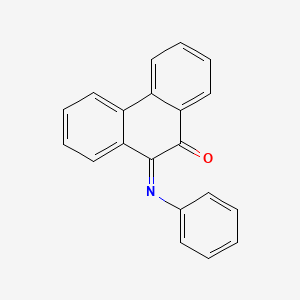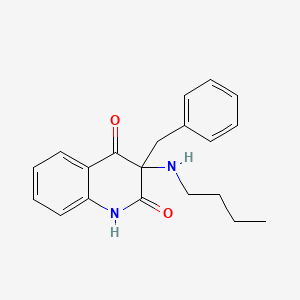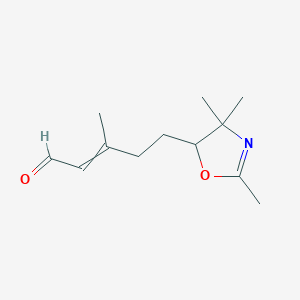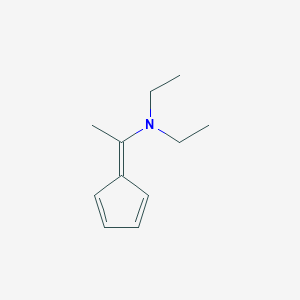
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with methyl groups and an imine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,5,5-Trimethylthiophen-2(5H)-imine typically involves the reaction of 2,5-dimethylthiophene with an appropriate amine under conditions that favor the formation of the imine. One common method is the condensation reaction between 2,5-dimethylthiophene-2-carbaldehyde and a primary amine, such as methylamine, in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methyl groups on the thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Halogenated or sulfonated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (2E)-N,5,5-Trimethylthiophen-2(5H)-imine exerts its effects depends on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylthiophene: Lacks the imine group but shares the thiophene core structure.
N-Methylthiophen-2-imine: Similar imine functionality but with different substitution patterns on the thiophene ring.
Uniqueness
(2E)-N,5,5-Trimethylthiophen-2(5H)-imine is unique due to the combination of its imine functionality and the specific substitution pattern on the thiophene ring
Propiedades
Número CAS |
496051-00-4 |
|---|---|
Fórmula molecular |
C7H11NS |
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
N,5,5-trimethylthiophen-2-imine |
InChI |
InChI=1S/C7H11NS/c1-7(2)5-4-6(8-3)9-7/h4-5H,1-3H3 |
Clave InChI |
AGSGBMMZRPHBTI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(=NC)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)



